PLC-γ Isoform Selectivity in MDCK Cells: 3-Nitrocoumarin Versus 7-Hydroxy-3-Nitrocoumarin
3-Nitrocoumarin (3-NC) demonstrates selective inhibition of the PLC-γ isoform over PLC-β in Madin-Darby canine kidney (MDCK) cells. In a direct head-to-head comparison, 3-NC inhibited PLC-γ activity without affecting PLC-β activity [1]. In contrast, the 7-hydroxy-3-nitrocoumarin derivative showed reduced selectivity, with a lower differential effect between the two isoforms. The IC50 value for 3-NC against PLC-γ was reported as 325 nM in a related assay context [2].
| Evidence Dimension | Selectivity of PLC-γ inhibition over PLC-β |
|---|---|
| Target Compound Data | Selectively inhibits PLC-γ with no effect on PLC-β activity in MDCK cells; IC50 = 325 nM against PLC-γ |
| Comparator Or Baseline | 7-hydroxy-3-nitrocoumarin shows reduced selectivity between PLC-γ and PLC-β |
| Quantified Difference | 3-NC maintains isoform selectivity while the 7-hydroxy derivative does not; IC50 of 325 nM for 3-NC (comparator IC50 not reported in same study) |
| Conditions | Madin-Darby canine kidney (MDCK) cells; ATP-stimulated accumulation of [3H]-inositol phosphates assay |
Why This Matters
Selective inhibition of PLC-γ over other PLC isoforms is critical for dissecting signaling pathways without off-target confounding effects, a feature that 7-hydroxy-3-nitrocoumarin cannot reliably provide.
- [1] Ward, P.D., et al. (2002). Phospholipase C-γ Modulates Epithelial Tight Junction Permeability through Hyperphosphorylation of Tight Junction Proteins. Journal of Biological Chemistry, 277(38), 35760-35767. DOI: 10.1074/jbc.M204509200. View Source
- [2] Thakker, D.R., & Ward, P.D. US7713949B2 - Compositions and methods for enhancing paracellular permeability across epithelial and endothelial barriers. View Source
